molecular formula C14H21ClN2O2 B2976944 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1266690-36-1

3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2976944
CAS No.: 1266690-36-1
M. Wt: 284.78
InChI Key: UUDPJGSEIQMCNW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine-containing compound characterized by a propan-1-one backbone substituted with a 2-methoxyphenyl group. Its structure integrates a polar methoxy group and a piperazine ring, which are critical for modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-13-5-3-2-4-12(13)6-7-14(17)16-10-8-15-9-11-16;/h2-5,15H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDPJGSEIQMCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The resulting intermediate is then subjected to further reactions to obtain the final product in its hydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Retention Time (min) Key Substituents Reference
3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride (Target) C₁₄H₂₀ClN₂O₂ 292.77 N/A N/A 2-Methoxyphenyl, piperazine
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (10) C₂₉H₃₃N₃O₄ 487.59 99.04 4.69 Naphthalen-1-yl, imidazolidinedione
1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) C₂₅H₃₁N₂O₄S 471.59 N/A N/A Benzo[b]thiophen-2-yl, 4,7-dimethoxy
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(10H-phenothiazine-10-yl)propan-1-one (16) C₂₆H₂₅N₃O₂S 455.56 N/A N/A Phenothiazine, 4-methoxyphenyl
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) C₂₃H₃₀ClN₂O₃Cl 461.41 N/A N/A 2-Chloro-6-methylphenoxy

Key Observations :

  • Polarity: The target compound’s 2-methoxyphenyl group increases hydrophilicity compared to naphthalen-1-yl (Compound 10) or phenothiazine (Compound 16) derivatives .
  • Retention Time : Compound 10’s shorter retention time (4.69 min) compared to analogs with bulkier groups (e.g., 5.10 min for Compound 9) suggests higher polarity .
  • Synthesis Yields : Compound 8d was synthesized with a 93.4% yield via NaBH₄ reduction, indicating efficient ketone-to-alcohol conversion .

Pharmacological Activity

Compound Name Biological Activity IC₅₀/Ki Value Receptor Target Reference
Target Compound Likely serotonin/dopamine modulation (inferred from structural analogs) N/A 5-HT/DA receptors
7e (1-(benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one) 5-HT receptor binding Ki = 2.30 μM 5-HT receptors
CIBA 1002-Go Catecholamine store modulation N/A Adrenergic receptors
HBK Series (e.g., HBK15) Vasodilatory/neuroleptic potential N/A Unspecified CNS targets

Key Observations :

  • The target compound’s 2-methoxyphenyl group may enhance serotonin receptor affinity, similar to Compound 7e (Ki = 2.30 μM) .
  • Phenothiazine derivatives (e.g., Compound 16) exhibit distinct activity profiles due to their tricyclic structure, which is absent in the target compound .

Biological Activity

3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.

The molecular formula for this compound is C16H22ClN3O2C_{16}H_{22}ClN_3O_2. Its structure features a methoxy group attached to a phenyl ring and a piperazine moiety, which are critical for its biological activity.

Antidepressant-Like Properties

Recent studies have highlighted the antidepressant-like effects of derivatives related to this compound. For instance, a compound known as HBK-10, which shares structural similarities, demonstrated significant activity at serotonin receptors (5-HT) and dopaminergic D2 receptors. It was found to exhibit:

  • High Affinity for 5-HT₁A and D₂ Receptors : The compound showed antagonistic properties at these receptors, which are crucial in modulating mood and anxiety .
  • Efficacy in Animal Models : In vivo studies indicated that HBK-10 reversed behavioral changes associated with depression induced by chronic corticosterone injections, suggesting its potential as an effective antidepressant without impairing motor function .

Anxiolytic and Procognitive Effects

In addition to antidepressant properties, the compound also exhibited anxiolytic and procognitive effects. These findings suggest that it may enhance cognitive functions while alleviating anxiety symptoms, making it a candidate for further exploration in treating anxiety-related disorders .

Cytotoxicity and Metabolic Stability

In vitro studies assessed the cytotoxicity of the compound against various cell lines. The results indicated that while the compound was effective against certain targets, it maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations. Metabolic stability assessments revealed that the compound was resistant to rapid degradation, indicating potential for sustained therapeutic effects .

Data Summary

Activity Receptor Affinity Model Used Effect Observed
AntidepressantHigh for 5-HT₁AChronic corticosterone-treated miceReversal of depressive behaviors
AnxiolyticModerateBehavioral testsReduction in anxiety-like behaviors
ProcognitiveModerateCognitive function testsImprovement in learning and memory
CytotoxicityLowVarious cancer cell linesMinimal cytotoxic effects

Case Studies

One notable study involved the synthesis of HBK-10, where researchers evaluated its pharmacological profile through a series of behavioral assays. The study concluded that the compound's interaction with serotonergic systems likely underpins its antidepressant effects. Additionally, it did not produce significant side effects commonly associated with traditional antidepressants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., 2-methoxyphenyl precursors) with piperazine derivatives in toluene or ethanol under basic conditions (e.g., triethylamine) is common . Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures enhances yield. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxyphenyl and piperazine moieties. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and amine (N-H) groups. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for similar piperazine derivatives .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV and LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Piperazine derivatives are prone to hydrolysis in acidic conditions, necessitating inert storage environments .

Q. What analytical methods are recommended for quantifying impurities in bulk samples?

  • Methodology : Employ reversed-phase HPLC with a C18 column and PDA detector (λ = 254 nm). Gradient elution (acetonitrile/water + 0.1% TFA) resolves structurally related impurities. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between predicted and experimental pharmacokinetic properties?

  • Methodology : Perform molecular docking (AutoDock/Vina) to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors). Compare results with in vitro assays (e.g., radioligand binding). Adjust force fields or solvent models to align DFT-calculated LogP values with experimental HPLC-derived LogD .

Q. What strategies are effective in elucidating reaction mechanisms for piperazine ring functionalization?

  • Methodology : Use isotopic labeling (e.g., 15N^{15}N-piperazine) to track reaction pathways. Kinetic isotope effects (KIE) and intermediate trapping (e.g., quenching with NH4_4Cl) identify rate-determining steps. For electrophilic substitutions, monitor intermediates via in situ IR or 19F^{19}F-NMR .

Q. How can researchers address discrepancies between crystallographic data and spectroscopic results for stereoisomers?

  • Methodology : Combine X-ray diffraction (single-crystal) with chiral HPLC to resolve enantiomers. For diastereomers, use NOESY NMR to confirm spatial arrangements. If crystallography is unavailable, compare experimental CD spectra with TD-DFT simulations .

Q. What methodologies evaluate the compound’s environmental impact and biodegradation pathways?

  • Methodology : Perform OECD 301F tests (aqueous biodegradability) and assess toxicity using Daphnia magna or algal growth inhibition assays. LC-QTOF-MS identifies degradation products (e.g., demethylated or hydroxylated metabolites). Piperazine derivatives often persist in aerobic environments but degrade under UV exposure .

Notes

  • Avoid commercial suppliers in answers; focus on peer-reviewed methodologies.
  • Advanced questions emphasize mechanistic and computational approaches, while basic questions target synthesis and characterization.
  • References are curated from crystallography, synthesis protocols, and stability studies of analogous piperazine compounds.

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